molecular formula C8H7N3O B1387649 1H-Indazole-7-carboxamide CAS No. 312746-74-0

1H-Indazole-7-carboxamide

Cat. No.: B1387649
CAS No.: 312746-74-0
M. Wt: 161.16 g/mol
InChI Key: ZWZKHJQCLZIUIT-UHFFFAOYSA-N
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Description

1H-Indazole-7-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Mechanism of Action

Safety and Hazards

The safety information for 1H-Indazole-7-carboxamide indicates that it is harmful . The hazard statements include H302, and the precautionary statements include P280 . The compound should be handled in accordance with good industrial hygiene and safety practice .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . In light of indazole scaffolds exhibiting a broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . This article provides comprehensive and target-oriented information on the indazole core to synthetic and medicinal chemists for the development of potent and novel indazole derivatives as kinase inhibitors and new cancer therapy in the future .

Biochemical Analysis

Biochemical Properties

1H-Indazole-7-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior and function. Additionally, this compound can bind to specific proteins, altering their conformation and activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G0-G1 phase . This effect is mediated through the modulation of key signaling pathways involved in cell growth and division. Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins that regulate cell survival, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to downstream effects on various signaling pathways, ultimately affecting cellular behavior. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can affect the metabolism of other compounds, leading to changes in their pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For instance, this compound can be transported into cells via specific membrane transporters, where it can accumulate in the cytoplasm and exert its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-7-carboxamide can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . Another method includes the synthesis from 2-azidobenzaldehydes and amines without the use of catalysts or solvents .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. The use of transition metal catalysts, such as copper or palladium, is common in industrial settings due to their efficiency and scalability .

Comparison with Similar Compounds

Properties

IUPAC Name

1H-indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZKHJQCLZIUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659580
Record name 1H-Indazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312746-74-0
Record name 1H-Indazole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1H-Indazole-7-carboxamide a promising candidate for selective nNOS inhibition?

A: Research suggests that this compound demonstrates superior selectivity towards nNOS compared to other NOS isoforms. [] This selective inhibition is particularly important in the search for treatments targeting neurodegenerative diseases, where selective nNOS inhibition is desired. While 7-nitro-1H-indazole serves as a reference for NOS inhibition, this compound exhibits a more targeted effect on the neuronal isoform. []

Q2: How does the structure of this compound relate to its interaction with nNOS?

A: Although specific details about this compound's interaction with nNOS are not provided in the provided abstracts, the research highlights the importance of the C-7 position for mediating interactions with the enzyme. [] The presence of a carboxamide group at this position, as opposed to a nitro group in 7-nitro-1H-indazole, likely contributes to the observed selectivity profile. Further research, including co-crystallization studies and computational modeling, would be needed to elucidate the precise binding mode and molecular interactions.

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